molecular formula C16H23NO3 B121876 tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate CAS No. 149377-19-5

tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Cat. No. B121876
M. Wt: 277.36 g/mol
InChI Key: CUUQNEXFGPWNPJ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO3 . It has a molecular weight of 277.36 g/mol . The IUPAC name for this compound is tert-butyl 4-(4-hydroxyphenyl)-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate is 1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-8-13(9-11-17)12-4-6-14(18)7-5-12/h4-7,13,18H,8-11H2,1-3H3 . The Canonical SMILES string is CC©©OC(=O)N1CCC(CC1)C2=CC=C(C=C2)O .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is normal, and it should be sealed in a dry place .

Scientific Research Applications

Synthesis and Intermediate Uses

  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of tert-butyl-4-hydroxypiperdine-1-carboxylate, is a significant intermediate in synthesizing biologically active compounds like crizotinib (Kong et al., 2016).
  • The compound also serves as a key intermediate in the synthesis of Vandetanib, synthesized from piperidin-4-ylmethanol through steps like acylation, sulfonation, and substitution (Min Wang et al., 2015).

Structural and Molecular Studies

  • X-ray studies of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, a related compound, reveal specific orientations and molecular packing driven by strong hydrogen bonds, indicating potential applications in the development of new molecular structures (Didierjean et al., 2004).

Applications in Drug Development

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, is an important intermediate for small molecule anticancer drugs, demonstrating the compound's utility in pharmaceutical synthesis (Binliang Zhang et al., 2018).

Potential in Various Chemical Syntheses

  • The compound is used in synthesizing diverse piperidine derivatives, indicating its versatility in organic synthesis (Moskalenko & Boev, 2014).

Corrosion Inhibition

  • Novel heterocyclic compounds derived from tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have shown effectiveness in corrosion inhibition for carbon steel, demonstrating its potential in industrial applications (Praveen et al., 2021).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 . It is classified under GHS07 for its safety pictograms .

Future Directions

Tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate can be used in the development of PROTACs for targeted protein degradation . This suggests that it could have potential applications in the field of drug discovery and development.

properties

IUPAC Name

tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-8-13(9-11-17)12-4-6-14(18)7-5-12/h4-7,13,18H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUQNEXFGPWNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598551
Record name tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

CAS RN

149377-19-5
Record name tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Lamani, MS Malamas, SI Farah, VG Shukla… - Bioorganic & medicinal …, 2019 - Elsevier
FAAH inhibitors offer safety advantages by augmenting the anandamide levels “on demand” to promote neuroprotective mechanisms without the adverse psychotropic effects usually …
Number of citations: 12 www.sciencedirect.com
RH Bradbury, R Callis, GR Carr, H Chen… - Journal of medicinal …, 2016 - ACS Publications
Here we report the discovery and optimization of a series of bivalent bromodomain and extraterminal inhibitors. Starting with the observation of BRD4 activity of compounds from a …
Number of citations: 75 pubs.acs.org
T Ehara, CM Adams, D Bevan, N Ji… - Journal of medicinal …, 2018 - ACS Publications
Soluble guanylate cyclase (sGC), the endogenous receptor for nitric oxide (NO), has been implicated in several diseases associated with oxidative stress. In a pathological oxidative …
Number of citations: 15 pubs.acs.org
CBM Poulie, N Liu, AA Jensen… - Journal of medicinal …, 2020 - ACS Publications
We report the synthesis of the first series of heterobivalent ligands targeting the putative heteromeric 5-HT 2A /mGlu 2 receptor complex, based on the 5-HT 2A antagonist MDL-100,907 …
Number of citations: 10 pubs.acs.org

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